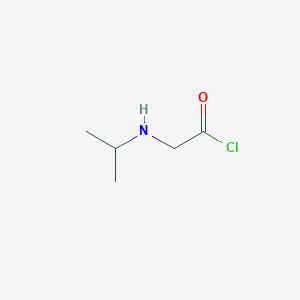

2-(Isopropylamino)acetyl chloride

Descripción general

Descripción

2-(Isopropylamino)acetyl chloride is an organic compound with the molecular formula C5H10ClNO. It is a derivative of acetyl chloride, where the acetyl group is substituted with an isopropylamino group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-(Isopropylamino)acetyl chloride can be synthesized through the reaction of isopropylamine with acetyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction is as follows:

CH3COCl+(CH3

Actividad Biológica

2-(Isopropylamino)acetyl chloride, also known as isopropylaminoacetyl chloride, is a chemical compound with notable biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields, particularly in medicinal chemistry.

- IUPAC Name : this compound

- CAS Number : 1353941-04-4

- Molecular Formula : C5H10ClN

The biological activity of this compound primarily involves its role as an acylation agent. It can modify proteins and enzymes through acylation, which can lead to various biochemical effects.

Key Mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in inflammatory processes and cancer progression.

- Cell Cycle Arrest : Research indicates that this compound may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : The generation of ROS is implicated in the anticancer activity of related compounds.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that similar structures can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and Hs578T (triple-negative breast cancer).

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.075 |

| Compound B | Hs578T | 0.033 |

| This compound | TBD | TBD |

Antimicrobial Activity

The antimicrobial properties of related phenylmethanamine derivatives have been explored, revealing effectiveness against various bacterial strains.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 24 |

| Escherichia coli | 22 |

| Pseudomonas aeruginosa | 20 |

Anticancer Activity Study

A study evaluated a series of phenylmethanamine derivatives for their anticancer activity against MCF-7 cells. Modifications at specific positions significantly enhanced potency, indicating that structural variations can lead to improved therapeutic efficacy.

Antimicrobial Testing

Another investigation focused on the antibacterial efficacy of similar compounds, demonstrating promising results against several pathogenic bacteria. This suggests potential for therapeutic use in infections.

Biochemical Pathways and Effects

The compound influences various biochemical pathways:

- Metabolic Pathways : It interacts with enzymes and cofactors that facilitate its metabolism, influencing metabolic flux and metabolite levels.

- Transport and Distribution : The transport within cells is essential for its function; it interacts with specific transporters that facilitate movement and localization.

- Subcellular Localization : Targeting specific organelles or compartments through post-translational modifications plays a key role in its biological effects.

Propiedades

IUPAC Name |

2-(propan-2-ylamino)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO/c1-4(2)7-3-5(6)8/h4,7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRRFKJZMLUJRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.